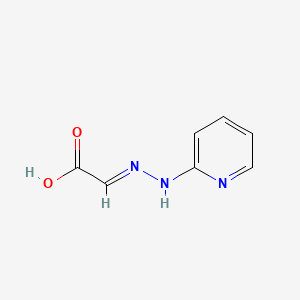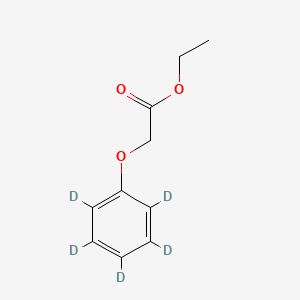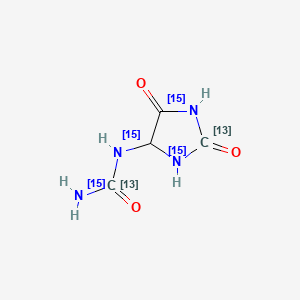
3-Hydroxymethyl Meclofenamic Acid-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxymethyl Meclofenamic Acid-d4 is a labeled metabolite of Meclofenamic Acid. It is a stable isotope-labeled compound used primarily in biochemical and proteomics research. The molecular formula of this compound is C14H7D4Cl2NO3, and it has a molecular weight of 316.17 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxymethyl Meclofenamic Acid-d4 involves the incorporation of deuterium atoms into the molecular structure of Meclofenamic Acid. The process typically starts with the precursor compound, 2,6-Dichloro-3-(hydroxymethyl)aniline, which undergoes a series of chemical reactions to introduce the deuterium atoms. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .
化学反応の分析
Types of Reactions
3-Hydroxymethyl Meclofenamic Acid-d4 undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chlorine atoms in the structure can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while substitution reactions can yield various functionalized derivatives .
科学的研究の応用
3-Hydroxymethyl Meclofenamic Acid-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and transformations of Meclofenamic Acid in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Meclofenamic Acid in the body.
作用機序
The mechanism of action of 3-Hydroxymethyl Meclofenamic Acid-d4 is similar to that of Meclofenamic Acid. It inhibits the synthesis of prostaglandins by competing for binding at the prostaglandin receptor site. This inhibition reduces inflammation and pain. The labeled compound allows researchers to study the detailed metabolic pathways and interactions of Meclofenamic Acid in biological systems .
類似化合物との比較
3-Hydroxymethyl Meclofenamic Acid-d4 can be compared with other similar compounds, such as:
Meclofenamic Acid: The parent compound, which lacks the deuterium labeling.
3-Hydroxymethyl Meclofenamic Acid: The non-labeled version of the compound.
Other NSAIDs: Compounds like Ibuprofen and Naproxen, which also inhibit prostaglandin synthesis but have different chemical structures and pharmacokinetic properties
The uniqueness of this compound lies in its stable isotope labeling, which provides a valuable tool for tracing and studying the metabolic pathways of Meclofenamic Acid in various research applications.
特性
IUPAC Name |
2,3,4,5-tetradeuterio-6-[2,6-dichloro-3-(hydroxymethyl)anilino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-10-6-5-8(7-18)12(16)13(10)17-11-4-2-1-3-9(11)14(19)20/h1-6,17-18H,7H2,(H,19,20)/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMILHFIJFWZZIM-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2Cl)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C=CC(=C2Cl)CO)Cl)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675943 |
Source


|
| Record name | 2-[2,6-Dichloro-3-(hydroxymethyl)anilino](~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189663-45-3 |
Source


|
| Record name | 2-[2,6-Dichloro-3-(hydroxymethyl)anilino](~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
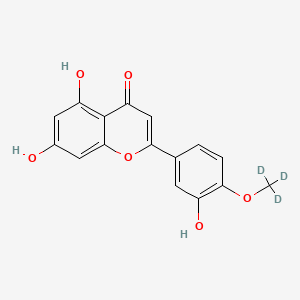
![(1S,11S)-5-methoxy-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-3,5,7-triene-1,4-diol](/img/structure/B564488.png)

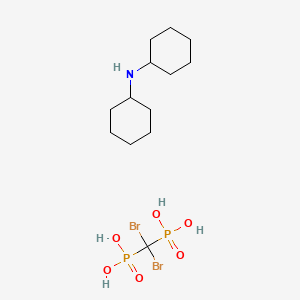
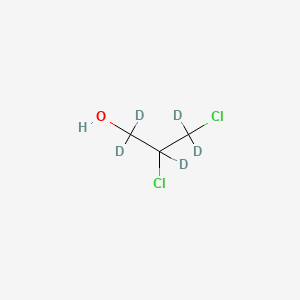
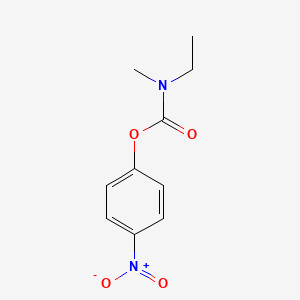
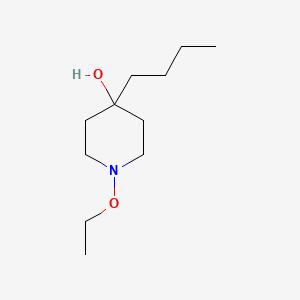
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine](/img/structure/B564500.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate](/img/structure/B564501.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)
